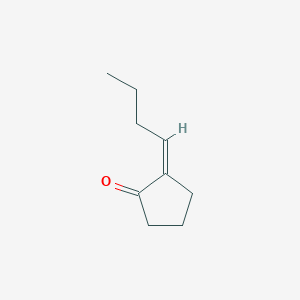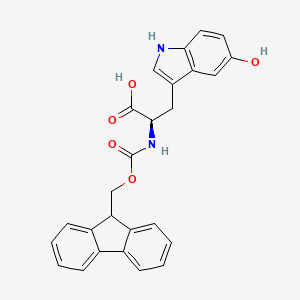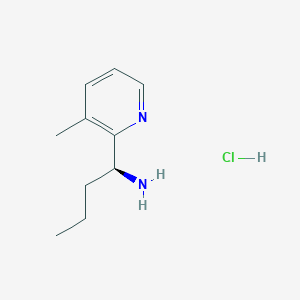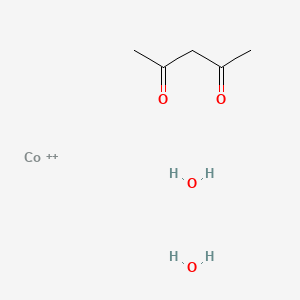
Acetylacetone cobalt(II) dihydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetylacetone cobalt(II) dihydrate is a coordination complex derived from the acetylacetonate anion and cobalt ions. This compound is known for its distinctive pink color and is commonly used in various chemical applications due to its stability and reactivity. The molecular formula for this compound is C₁₀H₁₄CoO₄·2H₂O, and it has a molecular weight of 293.18 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
Acetylacetone cobalt(II) dihydrate can be synthesized through the reaction of cobalt(II) salts with acetylacetone in the presence of water. The typical reaction involves dissolving cobalt(II) acetate or cobalt(II) chloride in water, followed by the addition of acetylacetone. The mixture is then heated to promote the formation of the coordination complex. The resulting product is recrystallized from hot petroleum ether to obtain pure this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process includes the use of cobalt hydroxide, a catalyst, and an organic solvent to ensure uniform mixing and efficient reaction . The product is then purified through recrystallization and dried under vacuum conditions to achieve the desired purity.
化学反应分析
Types of Reactions
Acetylacetone cobalt(II) dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state complexes.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: The acetylacetonate ligands can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or other reducing agents can be used.
Substitution: Ligand exchange reactions can be carried out using different ligands in the presence of a suitable solvent.
Major Products Formed
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt complexes.
Substitution: New coordination complexes with different ligands.
科学研究应用
Acetylacetone cobalt(II) dihydrate has a wide range of applications in scientific research, including:
Biology: Employed in studies involving metal ion interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
作用机制
The mechanism of action of acetylacetone cobalt(II) dihydrate involves the coordination of the acetylacetonate ligands to the cobalt ion, forming a stable chelate complex. This coordination enhances the reactivity of the cobalt ion, allowing it to participate in various catalytic and chemical reactions. The molecular targets and pathways involved include the interaction with organic substrates and the facilitation of electron transfer processes .
相似化合物的比较
Similar Compounds
Cobalt(II) acetylacetonate: Similar in structure but without the dihydrate component.
Copper(II) acetylacetonate: Similar coordination complex with copper instead of cobalt.
Nickel(II) acetylacetonate: Similar coordination complex with nickel instead of cobalt.
Uniqueness
Acetylacetone cobalt(II) dihydrate is unique due to its specific hydration state, which can influence its reactivity and stability. The presence of water molecules in the complex can affect its solubility and interaction with other compounds, making it distinct from its anhydrous counterparts .
属性
分子式 |
C5H12CoO4+2 |
|---|---|
分子量 |
195.08 g/mol |
IUPAC 名称 |
cobalt(2+);pentane-2,4-dione;dihydrate |
InChI |
InChI=1S/C5H8O2.Co.2H2O/c1-4(6)3-5(2)7;;;/h3H2,1-2H3;;2*1H2/q;+2;; |
InChI 键 |
FKZIARPQPKODHT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CC(=O)C.O.O.[Co+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


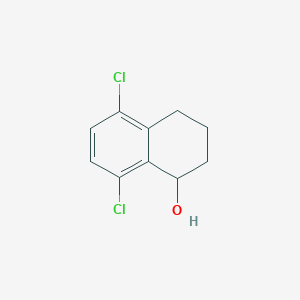
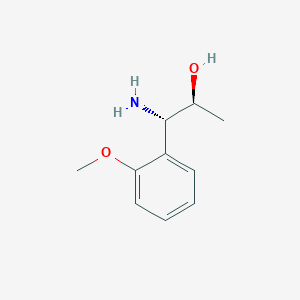
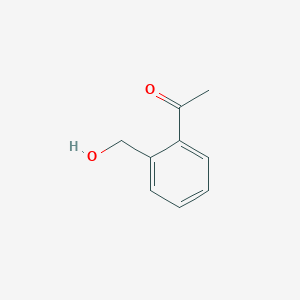
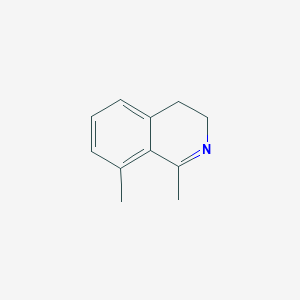
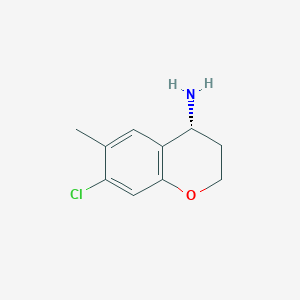
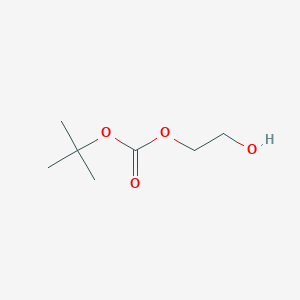
![5-Bromo-7-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B15233843.png)
![7-Bromopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15233850.png)
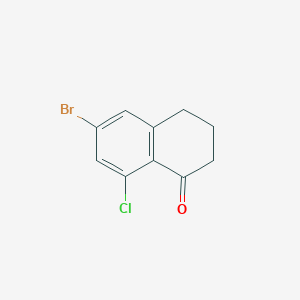
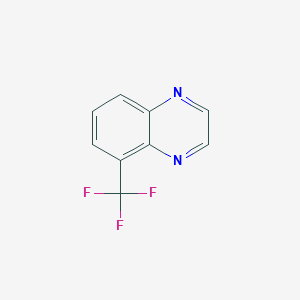
![rel-(4aR,7aR)-tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate](/img/structure/B15233888.png)
